REACTION_CXSMILES
|
Cl.[F:2][C:3]1[CH:4]=[CH:5][C:6]2[S:10][C:9]([CH2:11][O:12][C:13]3[CH:18]=[CH:17][C:16]([N+:19]([O-])=O)=[CH:15][CH:14]=3)=[N:8][C:7]=2[CH:22]=1.[OH-].[Na+]>C(O)C>[F:2][C:3]1[CH:4]=[CH:5][C:6]2[S:10][C:9]([CH2:11][O:12][C:13]3[CH:18]=[CH:17][C:16]([NH2:19])=[CH:15][CH:14]=3)=[N:8][C:7]=2[CH:22]=1 |f:2.3|
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
O-(5-fluorobenzothiazol-2-ylmethyl)-4-nitrophenol
|
Quantity
|
2.33 g
|
Type
|
reactant
|
Smiles
|
FC=1C=CC2=C(N=C(S2)COC2=CC=C(C=C2)[N+](=O)[O-])C1
|
Name
|
|
Quantity
|
47 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
stannous chloride
|
Quantity
|
3.63 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for a further 1.5 hours at room temperature
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then heated to 50° C.
|
Type
|
STIRRING
|
Details
|
stirred at this temperature for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled in an ice-water bath
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was then extracted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
the resulting extract
|
Type
|
WASH
|
Details
|
was washed consecutively with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated aqueous sodium chloride solution and then dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting residue was recrystallized from a mixed solvent of methylene chloride and hexane
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC2=C(N=C(S2)COC2=CC=C(N)C=C2)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.54 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 73.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |